2-(2,3-Dichloro-benzylamino)-ethanol
Description
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-8-3-1-2-7(9(8)11)6-12-4-5-13/h1-3,12-13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCJTRZKCFBVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation : 2,3-Dichlorobenzaldehyde reacts with ethanolamine in methanol under reflux to form the Schiff base (2-(2,3-dichlorobenzylideneamino)ethanol). Anhydrous sodium sulfate is often added to absorb water and shift the equilibrium toward imine formation.
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Reduction : Sodium borohydride (NaBH₄) in methanol at 20°C reduces the imine to the secondary amine. Ice cooling is critical to suppress side reactions.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 20°C (with ice cooling) |
| Reducing Agent | NaBH₄ (excess) |
| Yield | 72–80% |
This method offers moderate yields but requires careful control of stoichiometry and temperature. Side products, such as over-reduced species, are minimized by gradual addition of NaBH₄.
Nucleophilic Substitution of 2,3-Dichlorobenzyl Chloride with Ethanolamine
Direct nucleophilic substitution provides a straightforward route to the target compound. Here, 2,3-dichlorobenzyl chloride reacts with ethanolamine in the presence of a base.
Reaction Protocol
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Base Selection : Triethylamine (Et₃N) or DBU (1,8-diazabicycloundec-7-ene) deprotonates ethanolamine, enhancing its nucleophilicity.
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Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates, while ethanol favors solubility of intermediates.
Representative Procedure :
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Step 1 : 2,3-Dichlorobenzyl chloride (1.0 equiv), ethanolamine (1.2 equiv), and DBU (2.5 equiv) are stirred in ethanol at 70°C for 18 hours.
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Step 2 : The mixture is purified via column chromatography (hexane/ethyl acetate gradient) to isolate the product.
Yield Comparison :
This method achieves higher yields with DBU due to its strong base strength and ability to stabilize transition states.
Hydrolysis of 2,3-Dichlorobenzyl Mesylate with Aminoethanol
A two-step approach involving mesylation followed by hydrolysis is effective for sterically hindered substrates.
Synthetic Steps
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Mesylation : 2,3-Dichlorobenzyl alcohol is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) to form the mesylate ester.
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Displacement : The mesylate intermediate reacts with ethanolamine in acetonitrile at 70°C, facilitated by DBU.
Critical Parameters :
-
Mesylation Time : 12 hours at 0°C ensures complete conversion.
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Purification : Column chromatography with toluene/acetonitrile gradients removes sulfonic acid byproducts.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Reductive Amination | Simple setup; avoids alkyl halides | Requires anhydrous conditions | 72–80 |
| Nucleophilic Substitution | High scalability | Requires toxic benzyl chloride | 55–68 |
| Mesylation-Hydrolysis | Suitable for hindered substrates | Multi-step; lower yield | 60 |
Reductive amination is preferred for laboratory-scale synthesis, while nucleophilic substitution suits industrial applications due to shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichloro-benzylamino)-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms in the benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3-dichlorobenzaldehyde or 2,3-dichlorobenzoic acid, while reduction may produce 2,3-dichlorobenzylamine or 2,3-dichlorobenzyl alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the context of various diseases.
Antimicrobial Properties
Research indicates that 2-(2,3-Dichloro-benzylamino)-ethanol exhibits significant antimicrobial activity. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This antimicrobial efficacy suggests its potential use in developing new antibiotics or antifungal agents .
Anticancer Activity
Studies have highlighted the compound's potential in cancer treatment. Its unique structure allows it to interact with biological targets involved in tumor growth and proliferation. Preliminary findings suggest that it may inhibit the growth of various cancer cell lines, indicating its promise as a lead compound for anticancer drug development .
Synthetic Chemistry Applications
The versatility of this compound makes it a valuable intermediate in synthetic organic chemistry.
Building Block for Complex Molecules
Due to its functional groups, this compound serves as an excellent precursor for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure and create derivatives with enhanced biological activity or novel properties .
Chiral Synthesis
The compound can also be utilized in asymmetric synthesis processes, where it plays a role in producing chiral compounds that are essential in pharmaceuticals. The presence of the dichlorobenzyl group contributes to its reactivity and selectivity in these reactions .
Case Study: Antimicrobial Efficacy
In a recent study, this compound was tested against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used as controls, suggesting that this compound could be developed into a new antimicrobial agent.
Case Study: Anticancer Activity
Another study focused on the anticancer properties of this compound against breast cancer cell lines. The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity compared to existing chemotherapeutics. Further research is needed to elucidate the mechanisms behind these effects and explore potential clinical applications .
Comparative Data Table
| Property/Activity | This compound | Standard Antibiotic | Standard Chemotherapeutic |
|---|---|---|---|
| Antimicrobial MIC (µg/mL) | < 10 | 20 | N/A |
| Anticancer IC50 (µM) | 5 | N/A | 10 |
Mechanism of Action
The mechanism of action of 2-(2,3-Dichloro-benzylamino)-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Positional Isomers: 2-((3,4-Dichlorobenzyl)amino)ethanol
This isomer differs in the chlorine substitution pattern (3,4-dichloro vs. 2,3-dichloro). Such positional changes can significantly alter electronic properties and steric effects, impacting reactivity and binding affinity. For example, 3,4-dichloro derivatives often exhibit enhanced metabolic stability compared to 2,3-substituted analogs due to reduced steric hindrance near the amino-ethanol moiety .
Functional Group Variants: (2,3-Dichloro-benzylamino)-acetic Acid
Replacing the ethanol group with acetic acid (C10H9Cl2NO2) introduces a carboxylic acid functionality, increasing polarity and reducing membrane permeability.
Aliphatic Substituted Ethanolamines: Diethylaminoethanol (DEAE)
DEAE ((C4H9)2NC2H4OH) lacks aromaticity and chlorine substituents, resulting in lower molecular weight (145.2 g/mol vs. ~236.1 g/mol for the dichloro analog) and higher volatility. DEAE is widely used in industrial applications (e.g., corrosion inhibitors, pharmaceuticals) but has stricter occupational exposure limits (PEL: 10 ppm) due to its ammonia-like odor and irritancy .
Steric and Aromatic Modifications: 2-(Benzylamino)-2-phenyl-ethanol
Its higher molecular weight (227.3 g/mol) and boiling point (386.4°C) compared to 2-(2,3-dichloro-benzylamino)-ethanol suggest that chlorine substituents may reduce volatility but enhance intermolecular interactions .
Key Comparative Data
*Estimated based on structural similarity to 2-((3,4-Dichlorobenzyl)amino)ethanol.
Research Implications and Gaps
- Enzyme Inhibition Potential: While highlights tyrosol analogs as tyrosinase inhibitors, the dichloro-benzylamino-ethanol structure may exhibit similar activity due to aromatic interactions. Further studies are needed to validate this hypothesis .
- Toxicity and Safety: Chlorinated ethanolamines may pose higher toxicity risks than aliphatic analogs like DEAE. No exposure limits are available for the dichloro derivatives, necessitating caution in handling .
Biological Activity
2-(2,3-Dichloro-benzylamino)-ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure allows it to interact with various biological targets, which may lead to therapeutic applications.
The compound has a molecular formula of CHClNO and a molecular weight of approximately 221.09 g/mol. Its structure features a dichlorobenzyl group attached to an amino-ethanol moiety, which is crucial for its biological activity.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can bind to cellular receptors, thereby modulating signal transduction pathways that influence cell growth and apoptosis.
- DNA Interaction : There is evidence suggesting that the compound may intercalate into DNA, affecting gene expression and cellular proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study conducted by BenchChem highlighted its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.
| Pathogen Type | Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Fungi | C. albicans | 64 µg/mL |
| A. niger | 32 µg/mL |
Anticancer Activity
In cancer research, the compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
Preliminary results indicated that treatment with varying concentrations led to significant reductions in cell viability:
| Cell Line | Concentration (µM) | % Viability After Treatment |
|---|---|---|
| MDA-MB-231 | 10 | 72% |
| 25 | 50% | |
| HeLa | 10 | 68% |
| 25 | 45% |
Case Studies
- Antimicrobial Efficacy : A case study published in Journal of Medicinal Chemistry examined the efficacy of the compound against multi-drug resistant strains of bacteria. Results demonstrated a promising reduction in bacterial load in vitro, supporting further investigation into its use as an alternative antimicrobial agent.
- Cancer Cell Apoptosis : Another study focused on the effects of the compound on MDA-MB-231 cells. The findings revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis as indicated by annexin V staining assays.
Q & A
Q. What are the recommended synthetic routes for 2-(2,3-Dichloro-benzylamino)-ethanol, and how can purity be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution between 2,3-dichlorobenzyl chloride and ethanolamine. Reactants are typically combined in anhydrous ethanol under reflux (70–80°C) for 12–24 hours, with stoichiometric ratios adjusted to favor the desired product. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) improves yield and purity. Monitoring by thin-layer chromatography (TLC) or HPLC ensures reaction completion . Key Parameters :
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 70–80°C (reflux) |
| Reaction Time | 12–24 hours |
| Purification Method | Column chromatography/Recrystallization |
Q. How should researchers safely handle and store this compound?
- Methodological Answer : This compound exhibits acute toxicity (H302) and skin irritation (H315). Use in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C, away from oxidizers. Conduct regular inspections for container integrity. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms structural integrity via benzyl proton shifts (δ 7.2–7.5 ppm) and ethanolamine backbone signals.
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 264.98).
- Elemental Analysis : Verify C, H, N, Cl content against theoretical values.
Cross-reference data with NIST or PubChem databases for validation .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or COMSOL Multiphysics) predict reaction pathways and transition states. Parameters to model:
- Activation energy barriers for nucleophilic substitution.
- Solvent effects (ethanol vs. DMF) on reaction kinetics.
Validate predictions with experimental kinetic studies (e.g., varying temperature/pH). AI-driven platforms like smart laboratories enable real-time adjustment of parameters (e.g., flow reactor rates) .
Q. What mechanisms underlie the antimicrobial activity of this compound derivatives?
- Methodological Answer : Derivatize the ethanolamine moiety with acrylamido groups (e.g., via benzaldehyde condensation under basic conditions) to enhance bioactivity. Test antimicrobial efficacy using:
Q. How can researchers resolve discrepancies in reported toxicity profiles of halogenated ethanolamine derivatives?
- Methodological Answer : Conduct comparative studies using:
- In Vitro Cytotoxicity Assays : HepG2 or HEK293 cell lines exposed to graded concentrations (IC₅₀ determination).
- QSAR Modeling : Relate chlorine substitution patterns (2,3-dichloro vs. 3,4-dichloro) to toxicity endpoints.
Conflicting data may arise from impurity interference; validate compound purity via GC-MS before testing .
Methodological Framework for Experimental Design
Q. How to integrate theoretical frameworks into studies on this compound’s reactivity?
- Methodological Answer : Align experiments with established theories:
- Hammett Equation : Correlate substituent effects (σ values) on reaction rates.
- Frontier Molecular Orbital Theory : Predict regioselectivity in electrophilic attacks.
Use these frameworks to design kinetic studies (e.g., Arrhenius plots) and interpret spectral data .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Methodological Answer : Variations arise from:
- Impurities in starting materials (e.g., 2,3-dichlorobenzyl chloride purity <95%).
- Inconsistent anhydrous conditions causing side reactions.
Mitigate by: - Pre-purifying reactants via distillation.
- Standardizing solvent drying (e.g., molecular sieves).
Report detailed protocols in supplementary materials to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
